molecular formula C15H16FNO2 B14860261 2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol

2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B14860261
M. Wt: 261.29 g/mol
InChI Key: FVAZRTWBIUWFOH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol involves several steps. One common synthetic route includes the reaction of 4-fluoro-2-methylaniline with formaldehyde and 6-methoxyphenol under acidic conditions . The reaction typically proceeds through a Mannich reaction mechanism, where the amine, aldehyde, and phenol react to form the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

Scientific Research Applications

2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, including its use as a lead compound for drug development, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluoro-2-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Properties

Molecular Formula

C15H16FNO2

Molecular Weight

261.29 g/mol

IUPAC Name

2-[(4-fluoro-2-methylanilino)methyl]-6-methoxyphenol

InChI

InChI=1S/C15H16FNO2/c1-10-8-12(16)6-7-13(10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3

InChI Key

FVAZRTWBIUWFOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NCC2=C(C(=CC=C2)OC)O

Origin of Product

United States

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